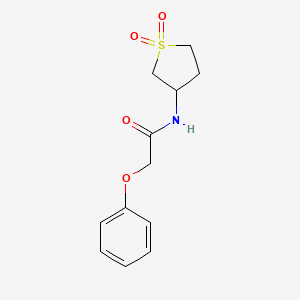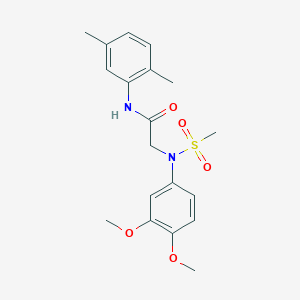![molecular formula C13H18N4O6 B5050434 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol, also known as MMDPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a member of the phenethylamine class of compounds and has a similar chemical structure to other psychoactive substances, such as amphetamines and MDMA.
作用机制
The exact mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol is not fully understood. However, it is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to increased neuronal activity and changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can produce a range of biochemical and physiological effects. These include increased locomotor activity, changes in body temperature, and alterations in the levels of various neurotransmitters in the brain. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol in lab experiments is its ability to selectively target specific neurotransmitter receptors. This allows researchers to study the effects of these neurotransmitters in a more precise and controlled manner. However, 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol also has limitations, such as its potential for abuse and the need for careful handling due to its toxicity.
未来方向
There are several potential future directions for research involving 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. It may also be useful in the development of new drugs that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol and its effects on the brain and behavior.
合成方法
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with morpholine, followed by the addition of methylamine and ethanol. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol has been studied extensively for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a useful compound for studying the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
属性
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5050414.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)